

Structure and properties of bridged nucleic acids (BNAs)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-2'-O,4'-C-methylenecytidine

Cat. No.: B3287725

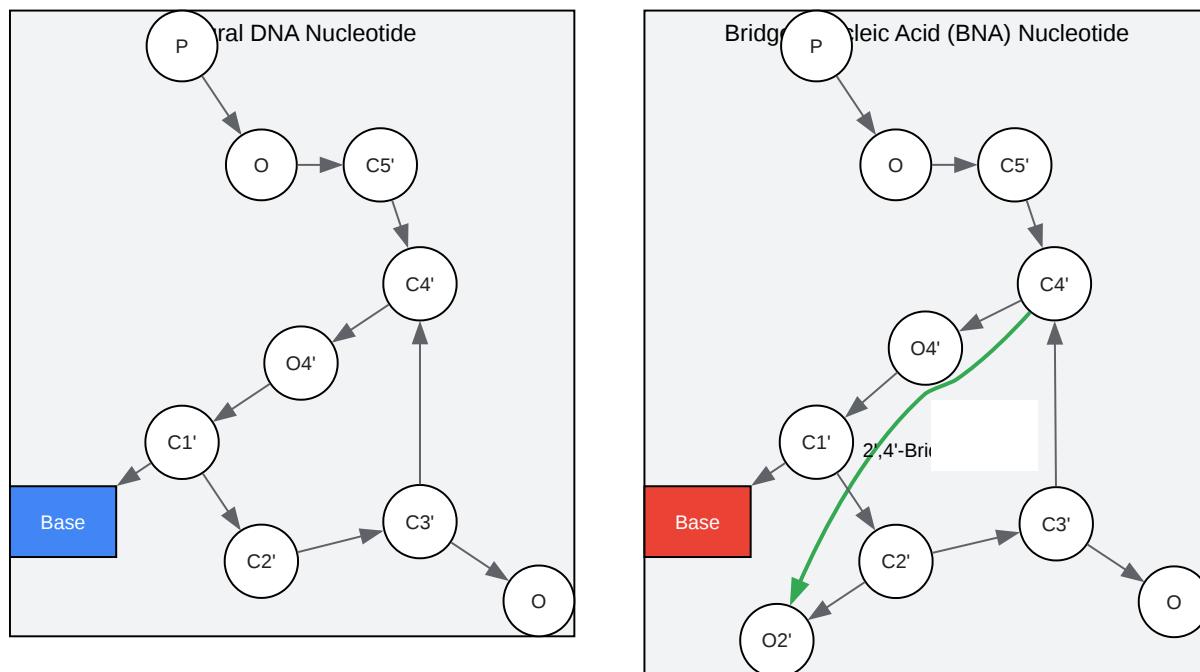
[Get Quote](#)

An In-depth Technical Guide to Bridged Nucleic Acids (BNAs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bridged Nucleic Acids (BNAs) represent a significant advancement in nucleic acid chemistry, offering enhanced properties for a wide range of applications in research, diagnostics, and therapeutics.^{[1][2]} These synthetic analogues of nucleic acids are characterized by a covalent bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, which "locks" the sugar moiety into a specific conformation.^{[1][2]} This structural constraint pre-organizes the oligonucleotide for hybridization, leading to several advantageous properties, including superior binding affinity to complementary DNA and RNA strands, remarkable thermal stability, and enhanced resistance to nuclease degradation.^{[1][2][3]}


This technical guide provides a comprehensive overview of the structure, properties, and applications of BNAs, with a focus on their use in the development of antisense oligonucleotides (ASOs). It includes a detailed comparison of different BNA analogues, quantitative data on their performance, and protocols for their synthesis and evaluation.

The Structure of Bridged Nucleic Acids

The defining feature of a BNA is the bridge that restricts the flexibility of the ribose ring. This bridge locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form nucleic acid duplexes, such as RNA-RNA and RNA-DNA helices.[1][4] This pre-organized conformation reduces the entropic penalty of hybridization, leading to a significant increase in binding affinity.[1]

The first generation of BNAs, known as Locked Nucleic Acids (LNAs), features a methylene bridge between the 2'-oxygen and the 4'-carbon.[1][5] Subsequent generations have introduced different bridge chemistries to further modulate the properties of the resulting oligonucleotides. These include Ethylene-bridged Nucleic Acids (ENAs) and various 2',4'-BNANC analogues with modified bridges.[6]

Below is a diagram illustrating the fundamental structural difference between a natural DNA nucleotide and a BNA nucleotide.

[Click to download full resolution via product page](#)

Comparison of Natural DNA and BNA Nucleotide Structures.

Enhanced Properties of BNA-Modified Oligonucleotides

The incorporation of BNA monomers into oligonucleotides imparts several beneficial properties compared to unmodified DNA or RNA.

Thermal Stability

BNA-modified oligonucleotides exhibit significantly higher thermal stability (Tm) when hybridized to complementary DNA or RNA strands. This is a direct consequence of the pre-organized C3'-endo conformation, which minimizes the entropic penalty of duplex formation. The increase in Tm is typically in the range of +2 to +10°C per BNA modification.[\[7\]](#)

Table 1: Thermal Stability (Tm) of BNA-Modified Oligonucleotides

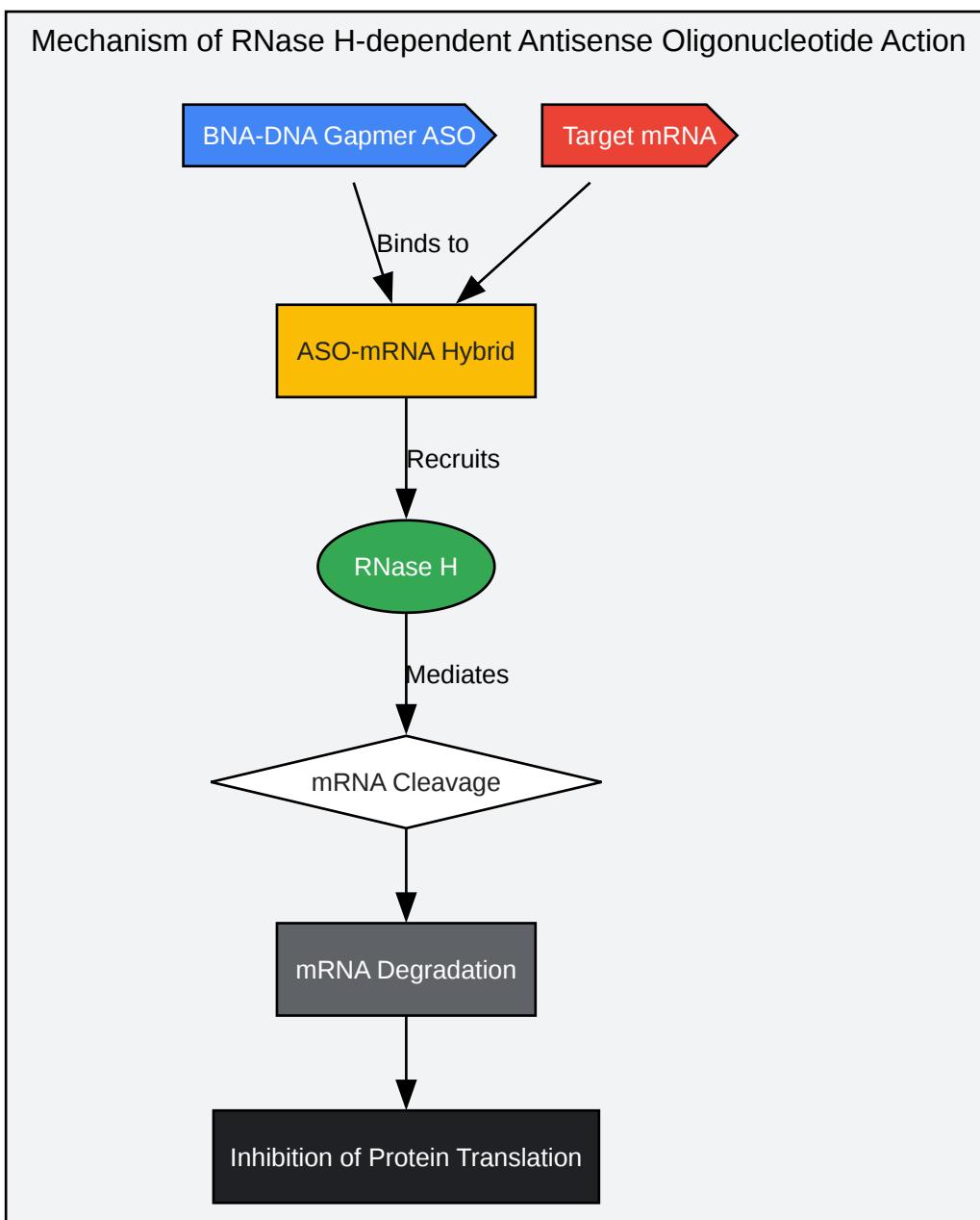
BNA Modification	Target Strand	ΔTm per modification (°C)	Reference
LNA	RNA	+2 to +10	[7]
LNA	DNA	+2 to +8	[8]
ENA	RNA	+5	[6]
2',4'-BNANC	RNA	+4.7 to +7.0	[8]

Nuclease Resistance

The constrained structure of BNAs provides steric hindrance that protects the phosphodiester backbone from degradation by cellular nucleases. This increased stability is crucial for *in vivo* applications where oligonucleotides are exposed to a variety of nucleolytic enzymes. Some BNA analogues, such as ENA, have demonstrated significantly higher nuclease resistance compared to both natural DNA and even phosphorothioate-modified oligonucleotides.[\[6\]](#)

Table 2: Nuclease Resistance of BNA-Modified Oligonucleotides

BNA Modification	Nuclease Resistance vs. DNA	Nuclease Resistance vs. LNA	Reference
LNA	Significantly more stable	-	[7]
ENA	~400 times more resistant	~80 times more resistant	[6]
3'-amino-2',4'-LNA	Greater than PS-modified oligos	-	[9]
2',4'-BNANC	Significantly more resistant	More resistant	[8]


Binding Affinity and Specificity

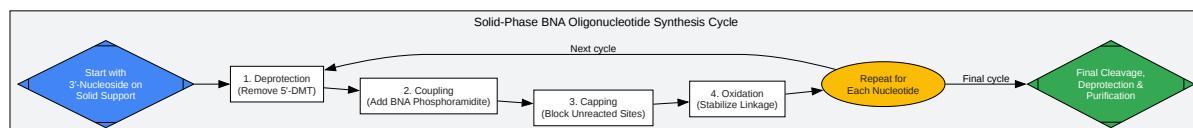
The high binding affinity of BNAs allows for the use of shorter oligonucleotides while maintaining strong and specific binding to the target sequence. This is particularly advantageous for applications requiring high specificity, such as SNP genotyping and allele-specific PCR.[10] The enhanced discriminating power of BNA probes allows for the reliable detection of single-base mismatches.[10]

Mechanism of Action in Antisense Therapeutics

A major application of BNAs is in the design of antisense oligonucleotides (ASOs). ASOs are short, single-stranded nucleic acid sequences that can bind to a specific mRNA and modulate its function. BNAs are incorporated into ASOs to enhance their potency, stability, and delivery.

The primary mechanism of action for many BNA-based ASOs is the recruitment of RNase H, a cellular enzyme that specifically cleaves the RNA strand of an RNA/DNA duplex.[3] To achieve this, ASOs are often designed as "gapmers," which consist of a central block of DNA monomers flanked by BNA-modified wings. The BNA wings provide high binding affinity and nuclease resistance, while the central DNA gap is recognized by RNase H upon hybridization to the target mRNA, leading to its degradation.[11]

RNase H-mediated degradation of target mRNA by a BNA gapmer ASO.


Experimental Protocols

Solid-Phase Synthesis of BNA Oligonucleotides

BNA-modified oligonucleotides are synthesized using standard automated phosphoramidite chemistry on a solid support.[6][12]

Protocol:

- Support Preparation: Start with a solid support (e.g., controlled pore glass - CPG) functionalized with the desired 3'-terminal nucleoside.
- DMT Deprotection: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) in dichloromethane (DCM).
- Coupling: Activate the BNA phosphoramidite monomer using an activator (e.g., 5-ethylthio-1H-tetrazole) and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.
- Capping: Acetylate any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants.
- Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using an iodine solution.
- Repeat: Repeat steps 2-5 for each subsequent nucleotide to be added to the sequence.
- Cleavage and Deprotection: After the final coupling cycle, cleave the oligonucleotide from the solid support and remove all remaining protecting groups using a concentrated ammonia solution.
- Purification: Purify the full-length oligonucleotide using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

[Click to download full resolution via product page](#)

Workflow for the solid-phase synthesis of BNA oligonucleotides.

Thermal Melting (Tm) Analysis

Tm is determined by monitoring the change in UV absorbance of an oligonucleotide duplex as the temperature is increased.

Protocol:

- Sample Preparation: Prepare a solution containing the BNA-modified oligonucleotide and its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
- Denaturation and Annealing: Heat the solution to 90-95°C for 5-10 minutes to ensure complete denaturation, then slowly cool to room temperature to allow for annealing.
- UV Absorbance Measurement: Place the sample in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1°C/minute).
- Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This can be determined from the peak of the first derivative of the melting curve.[\[13\]](#)

Nuclease Resistance Assay

This assay evaluates the stability of BNA-modified oligonucleotides in the presence of nucleases.

Protocol:

- Oligonucleotide Labeling: Label the 5' end of the BNA-modified oligonucleotide and a control (unmodified) oligonucleotide with a radioactive (e.g., ³²P) or fluorescent tag.
- Incubation with Nuclease: Incubate the labeled oligonucleotides in a buffer containing a nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity or fetal bovine serum to simulate in vivo conditions) at 37°C.

- Time Course Sampling: Take aliquots of the reaction at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
- Quenching: Stop the reaction in each aliquot by adding a quenching solution (e.g., EDTA and formamide loading dye).
- Gel Electrophoresis: Separate the intact oligonucleotide from the degradation products by denaturing polyacrylamide gel electrophoresis (PAGE).
- Analysis: Visualize the gel by autoradiography or fluorescence imaging and quantify the amount of intact oligonucleotide remaining at each time point to determine the degradation rate.

Signaling Pathways and Therapeutic Applications

BNA-based ASOs have been developed to target a variety of disease-related genes and signaling pathways. For example, ASOs targeting Bcl-2, an anti-apoptotic protein frequently overexpressed in cancer, have been investigated as a therapeutic strategy to induce apoptosis in tumor cells.^[14] Another example is the targeting of PCSK9, a protein involved in cholesterol metabolism, to lower LDL cholesterol levels.^[10] The high affinity and stability of BNAs make them particularly well-suited for these *in vivo* applications.

Conclusion

Bridged Nucleic Acids offer a powerful platform for the development of next-generation oligonucleotides for research, diagnostics, and therapeutics. Their unique structural and chemical properties, including enhanced thermal stability, nuclease resistance, and binding affinity, address many of the limitations of unmodified nucleic acids. As our understanding of BNA chemistry continues to grow, we can expect to see an expansion of their applications in areas such as gene silencing, splice modulation, and targeted drug delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design of LNA Analogues Using a Combined Density Functional Theory and Molecular Dynamics Approach for RNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. synoligo.com [synoligo.com]
- 4. Comparative molecular dynamics calculations of duplexation of chemically modified analogs of DNA used for antisense applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Transcript-Targeted Therapy Based on RNA Interference and Antisense Oligonucleotides: Current Applications and Novel Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antisense RNA Therapeutics: A Brief Overview - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structure and properties of bridged nucleic acids (BNAs)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3287725#structure-and-properties-of-bridged-nucleic-acids-bnas>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com